Eupalinilide C

説明

Eupalinilide C is a natural product that can be isolated from Eupatorium lindleyanum .

Molecular Structure Analysis

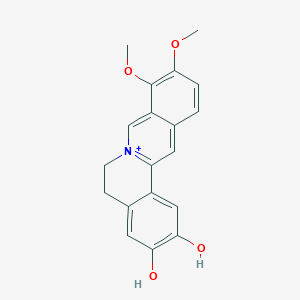

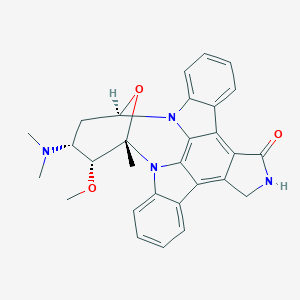

The molecular formula of Eupalinilide C is C16H17NO2 . The IUPAC name is (4Z)-4-benzylidene-2-cyclohexyl-1,3-oxazol-5-one .Physical And Chemical Properties Analysis

Eupalinilide C has a molecular weight of 255.31 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 .科学的研究の応用

Pharmaceutical Research

Eupalinilide C is a naturally occurring cyclic peptide isolated from the marine sponge Eupatorium lindleyanum . It has been widely studied for its potential therapeutic applications due to its ability to interact with various biological targets . Its structural stability makes it a promising candidate for drug development .

Interaction with G-Protein Coupled Receptors

One of the key features of Eupalinilide C is its ability to interact with G-protein coupled receptors . These receptors play a crucial role in many biological processes and are the target of a large number of modern medicinal drugs.

Interaction with Ion Channels

Eupalinilide C also has the ability to interact with ion channels . Ion channels are pore-forming proteins that help establish and control the small voltage gradient across the plasma membrane of cells. They are particularly prominent in the nervous system.

Enzyme Interactions

Eupalinilide C can interact with various enzymes . Enzymes are biological molecules that significantly speed up the rate of virtually all of the chemical reactions that take place within cells.

Anti-TNBC Activity

Eupalinilide C and other sesquiterpene lactones have been found to exhibit anti-TNBC (Triple-Negative Breast Cancer) activity . TNBC is a subgroup of breast cancer that is particularly aggressive and has a lower survival rate .

Anti-Inflammatory Properties

Sesquiterpene lactones, a class of compounds rich in the genus Eupatorium L., which includes Eupalinilide C, have been found to have significant anti-inflammatory properties .

Antibiotic Properties

These compounds also exhibit antibiotic properties , making them a potential resource for the development of new antibiotic drugs.

Antitrypanosomal and Cell Cytotoxic Effects

Sesquiterpene lactones have been found to have antitrypanosomal and cell cytotoxic effects . This suggests potential applications in the treatment of diseases caused by trypanosomes, such as African sleeping sickness, and in the development of cytotoxic drugs used in cancer treatment.

Safety and Hazards

作用機序

Target of Action

Eupalinilide C is a naturally occurring cyclic peptide isolated from the marine sponge Eupatorium lindleyanum . It has been widely studied for its potential therapeutic applications, due to its ability to interact with various biological targets, such as G-protein coupled receptors, ion channels, and enzymes .

Mode of Action

Eupalinilide C, like other sesquiterpene lactones, is a Michael addition acceptor . Its electrophilic moiety can react with the nucleophilic residues of the relevant active site, leading to a variety of bioactivities . This interaction with its targets results in changes at the molecular level, which can lead to various downstream effects.

Biochemical Pathways

It is known that sesquiterpene lactones, like eupalinilide c, can effectively inhibit tnbc cells in vitro . This suggests that Eupalinilide C may affect pathways related to cell growth and proliferation, particularly in the context of cancer cells.

Pharmacokinetics

It is known that eupalinilide c is soluble in chloroform, ethyl acetate, dimethylsulfoxide and other solvents, but insoluble in water . This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of Eupalinilide C’s action is largely dependent on the specific biological target it interacts with. For example, when interacting with cancer cells, it has been shown to have cytotoxic effects . More research is needed to fully understand the molecular and cellular effects of Eupalinilide C’s action.

Action Environment

The action of Eupalinilide C can be influenced by various environmental factors. could affect its efficacy and stability in different environments. Furthermore, its structural stability makes it a promising candidate for drug development .

特性

IUPAC Name |

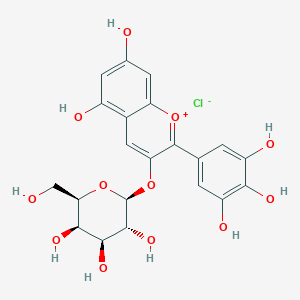

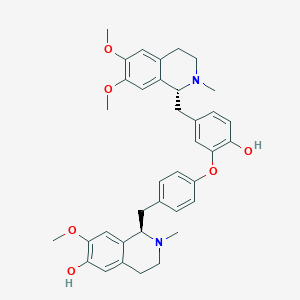

[(1R,2R,6R,7R,9R,12R,15S)-9-hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-9(4-5-21)18(22)26-13-7-20(24)8-25-12-6-10(2)14(16(12)20)17-15(13)11(3)19(23)27-17/h4,6,12-17,21,24H,3,5,7-8H2,1-2H3/b9-4+/t12-,13-,14+,15-,16-,17-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNQZWRFKIHTPL-NPUYJLKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3C1C4C(C(CC3(CO2)O)OC(=O)C(=CCO)C)C(=C)C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@@H]3[C@H]1[C@@H]4[C@@H]([C@@H](C[C@@]3(CO2)O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eupalinilide C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)